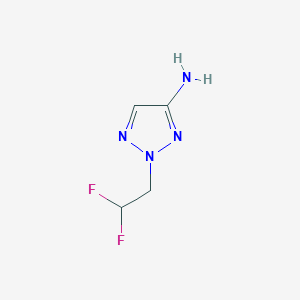

2-(2,2-DIFLUOROETHYL)-2H-1,2,3-TRIAZOL-4-AMINE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,2-DIFLUOROETHYL)-2H-1,2,3-TRIAZOL-4-AMINE is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-DIFLUOROETHYL)-2H-1,2,3-TRIAZOL-4-AMINE typically involves the reaction of 2,2-difluoroethylamine with triazole derivatives. One common method includes the use of 2,2-difluoroethylamine and 4-chlorotriazole under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,2-DIFLUOROETHYL)-2H-1,2,3-TRIAZOL-4-AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the triazole ring reacts with electrophiles to form substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyltriazole oxides, while reduction could produce difluoroethyltriazole amines. Substitution reactions can lead to a variety of substituted triazole derivatives .

Applications De Recherche Scientifique

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research has demonstrated that 2-(2,2-difluoroethyl)-2H-1,2,3-triazol-4-amine exhibits notable antifungal and antibacterial activities. For instance, studies have shown that compounds with the triazole moiety possess significant efficacy against various fungal strains and bacteria, outperforming traditional antibiotics in some cases .

Case Study: Antifungal Activity

A series of studies reported that triazole derivatives demonstrated enhanced antifungal activity against pathogens such as Aspergillus and Candida species. The incorporation of the difluoroethyl group was found to enhance the bioactivity of these compounds significantly .

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 0.5 | |

| Triazole Derivative A | Aspergillus niger | 1.0 |

Anti-inflammatory Properties

Recent literature has highlighted the potential of triazole derivatives as anti-inflammatory agents. Compounds similar to this compound have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes .

Case Study: COX Inhibition

A specific derivative showed a COX-2 IC50 value of 20.5 µM, indicating its potential as a selective anti-inflammatory agent compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Fungicides

The triazole structure is commonly utilized in agricultural chemistry as a basis for developing fungicides. The difluoroethyl substitution enhances the lipophilicity and bioavailability of these compounds in plant systems .

Case Study: Efficacy Against Crop Diseases

Research has indicated that triazole fungicides exhibit effectiveness against a range of plant pathogens responsible for significant crop losses. The application of this compound has been evaluated for its ability to control diseases caused by fungi such as Fusarium and Botrytis, with promising results .

Polymer Chemistry

Triazoles are also explored in material science for their role in synthesizing novel polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength due to the unique interactions facilitated by the triazole ring .

Case Study: Polymer Synthesis

A study demonstrated that incorporating triazole derivatives into polyurethanes resulted in materials with improved resistance to environmental degradation and enhanced mechanical properties .

Mécanisme D'action

The mechanism of action of 2-(2,2-DIFLUOROETHYL)-2H-1,2,3-TRIAZOL-4-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with its targets. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Triazole: A basic triazole compound with similar structural features.

2-(2,2-Difluoroethyl)-1,2,4-triazole: A closely related compound with slight structural variations.

4-Amino-1,2,4-triazole: Another triazole derivative with an amino group at the 4-position.

Uniqueness

2-(2,2-DIFLUOROETHYL)-2H-1,2,3-TRIAZOL-4-AMINE is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. This modification can enhance the compound’s stability, reactivity, and biological activity compared to other triazole derivatives .

Activité Biologique

2-(2,2-Difluoroethyl)-2H-1,2,3-triazol-4-amine is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.

- Molecular Formula : C4H6F2N4

- Molecular Weight : 148.12 g/mol

- CAS Number : 146075351

Biological Activity Overview

Triazoles are recognized for their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The specific compound this compound has shown promising results in various studies.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. In one study examining new 1,2,4-triazole derivatives, compounds were evaluated for their activity against various bacterial strains. The results indicated that certain triazole derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 2-(DFE)-Tz | 0.125 - 8 | Staphylococcus aureus, Escherichia coli |

| Other Derivatives | Varies | Pseudomonas aeruginosa, Klebsiella pneumoniae |

Anti-inflammatory Effects

Research has shown that triazole compounds can modulate inflammatory responses. For instance, derivatives of triazoles significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in cell cultures . This suggests a potential role in treating inflammatory diseases.

Study on Triazole Derivatives

In a comprehensive study published in 2023, researchers synthesized several triazole derivatives and assessed their biological activity. The study found that specific derivatives demonstrated low toxicity while effectively inhibiting cytokine release in peripheral blood mononuclear cells. Notably, compounds showed a reduction in TNF-α levels by up to 50% compared to control groups .

Structure-Activity Relationship (SAR)

The structure of triazoles plays a crucial role in their biological activity. Modifications at different positions on the triazole ring can enhance or diminish their efficacy. For example, the introduction of fluorine atoms has been linked to increased antimicrobial potency due to enhanced lipophilicity and electronic properties .

Propriétés

IUPAC Name |

2-(2,2-difluoroethyl)triazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2N4/c5-3(6)2-10-8-1-4(7)9-10/h1,3H,2H2,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHHSUJCKWBSKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1N)CC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.